molecular formula C4H3Cl2F5 B172451 1,2-Dichloro-1,1,4,4,4-pentafluorobutane CAS No. 153083-94-4

1,2-Dichloro-1,1,4,4,4-pentafluorobutane

Cat. No.: B172451
CAS No.: 153083-94-4
M. Wt: 216.96 g/mol
InChI Key: FTPHAWKOBMZSCZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,4,4,4-pentafluorobutane is a chemical compound with the molecular formula C4H3Cl2F5 and a molecular weight of 216.96 g/mol . It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane typically involves the chlorination and fluorination of butane derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective addition of chlorine and fluorine atoms to the butane backbone . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1,2-Dichloro-1,1,4,4,4-pentafluorobutane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1,2-Dichloro-1,1,4,4,4-pentafluorobutane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological assays .

Biological Activity

1,2-Dichloro-1,1,4,4,4-pentafluorobutane is a fluorinated compound with significant industrial applications, particularly in the field of refrigeration and as a solvent. Its unique chemical structure imparts distinct biological activities that warrant detailed examination. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways affected, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C4H2Cl2F5\text{C}_4\text{H}_2\text{Cl}_2\text{F}_5

This compound features two chlorine atoms and five fluorine atoms attached to a butane backbone, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with cellular components. The following outlines its mechanisms:

  • Protein Interactions : The compound has been shown to interact with various proteins, potentially leading to conformational changes that affect cellular signaling pathways.
  • Cell Membrane Effects : Its lipophilic nature allows it to integrate into cell membranes, altering membrane fluidity and affecting transport processes.
  • Reactive Oxygen Species (ROS) Generation : Exposure to this compound can lead to increased ROS production, which may result in oxidative stress and subsequent cellular damage.

Biochemical Pathways

This compound influences several key biochemical pathways:

  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes in the liver. The metabolic products can exhibit different biological activities compared to the parent compound.
  • Inflammatory Response : Studies indicate that this compound may modulate inflammatory pathways through the inhibition of specific enzymes involved in the synthesis of pro-inflammatory mediators.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent increase in cell death at concentrations exceeding 100 µM. The mechanism was linked to oxidative stress and apoptosis induction.

Concentration (µM)Cell Viability (%)
0100
1095
5080
10050
20020

Study 2: Effects on Enzyme Activity

Another investigation focused on the impact of this compound on enzyme activity related to lipid metabolism. The results demonstrated a significant inhibition of lipase activity at concentrations above 50 µM.

Concentration (µM)Lipase Activity (% Inhibition)
00
2510
5035
10070

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound involve rapid absorption and distribution in tissues. Its elimination half-life is relatively short due to extensive metabolic conversion.

Environmental Impact

The environmental persistence and potential toxicity of this compound have raised concerns. It is classified as a high global warming potential (GWP) substance due to its fluorinated nature. Regulatory measures are being considered for its use in industrial applications.

Properties

IUPAC Name

1,2-dichloro-1,1,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHAWKOBMZSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455827
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153083-94-4
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 2
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 3
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 4
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 5
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 6
1,2-Dichloro-1,1,4,4,4-pentafluorobutane

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